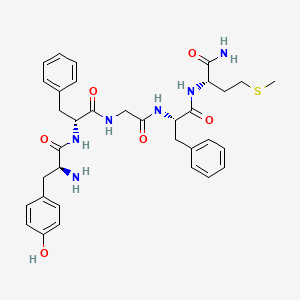
L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of five amino acids: tyrosine, phenylalanine, glycine, phenylalanine, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, D-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and L-methioninamide.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
化学反应分析
Types of Reactions
L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HBTU, DIC, or EDC are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学研究应用
L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide has various scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
作用机制
The mechanism of action of L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The peptide may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: The peptide may interact with cell surface receptors, triggering intracellular signaling pathways.
相似化合物的比较
L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-L-methioninamide can be compared with other similar peptides:
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Similar structure but different amino acid sequence.
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: Contains an N-methylated methionine residue.
L-Tyrosyl-D-phenylalanylglycyl-L-phenylalanyl-D-methioninamide: Contains a D-methionine residue instead of L-methionine.
These similar compounds highlight the uniqueness of this compound in terms of its specific amino acid sequence and potential biological activities.
属性
CAS 编号 |
64120-36-1 |
|---|---|
分子式 |
C34H42N6O6S |
分子量 |
662.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C34H42N6O6S/c1-47-17-16-27(31(36)43)39-34(46)29(20-23-10-6-3-7-11-23)38-30(42)21-37-33(45)28(19-22-8-4-2-5-9-22)40-32(44)26(35)18-24-12-14-25(41)15-13-24/h2-15,26-29,41H,16-21,35H2,1H3,(H2,36,43)(H,37,45)(H,38,42)(H,39,46)(H,40,44)/t26-,27-,28+,29-/m0/s1 |
InChI 键 |
TVNSBHWQYCLRGS-FKWFRFQNSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)


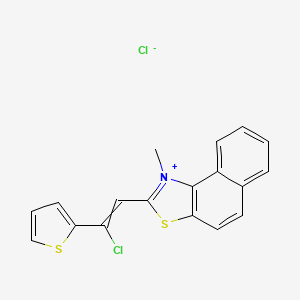
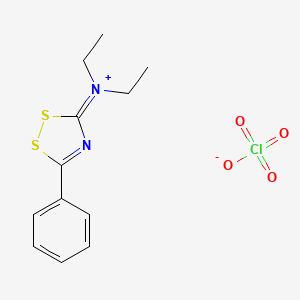

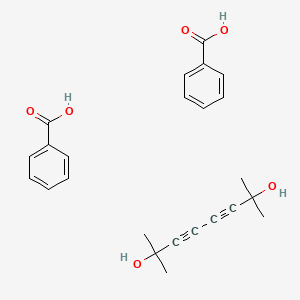
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
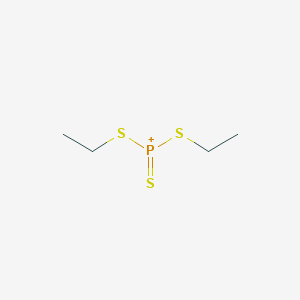
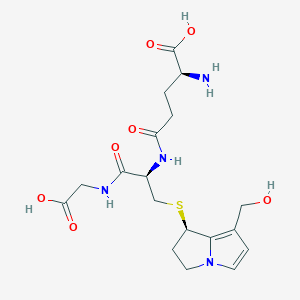

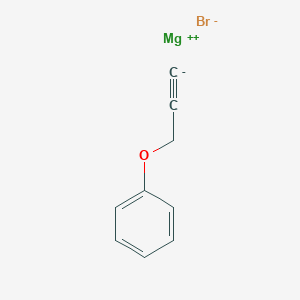
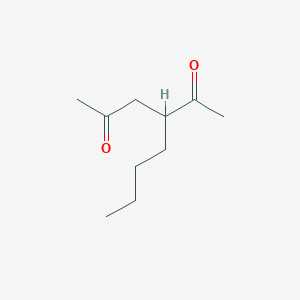
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
